4-Phenylquinoline-2-carboxylic acid
Description
4-Phenylquinoline-2-carboxylic acid is a quinoline derivative characterized by a phenyl group at the 4-position and a carboxylic acid moiety at the 2-position of the quinoline ring. This compound serves as a key intermediate in medicinal chemistry due to its structural versatility, enabling modifications that enhance pharmacological properties such as antibacterial, antiviral, and anti-inflammatory activities . Its synthesis typically involves condensation reactions between aniline derivatives and aldehydes, followed by cyclization and functionalization steps .
Properties
CAS No. |
61652-16-2 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-phenylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H,(H,18,19) |
InChI Key |
IBXMDQVFEDWKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The bioactivity of quinoline-2-carboxylic acid derivatives is highly dependent on substituents at the phenyl ring and quinoline core. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., bromine, chlorine) increase lipophilicity and membrane penetration, critical for antimicrobial activity .
- Hydroxyl groups enhance water solubility but reduce metabolic stability due to susceptibility to glucuronidation .
- Heterocyclic fusion (e.g., thieno rings) improves binding affinity to biological targets via additional hydrophobic interactions .
Key Challenges :
Structure-Activity Relationships :
- Amino groups at the 4-phenyl position improve S. aureus inhibition due to hydrogen bonding with bacterial enzymes .
- Electron-deficient substituents (e.g., CF₃) enhance activity against Gram-negative bacteria like E. coli .
- Bromine substituents show potent activity but higher cytotoxicity, limiting therapeutic utility .
Q & A
Q. What are the common synthetic routes for 4-phenylquinoline-2-carboxylic acid derivatives, and how are reaction conditions optimized?
The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids, involving condensation of isatin derivatives with ketones in alkaline media . For this compound derivatives, substituent-specific modifications (e.g., chloro, methoxy, or methyl groups) require tailored approaches. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid is synthesized via cyclocondensation of 4-methylbenzaldehyde with aniline derivatives under acidic conditions, achieving yields >80% when using acetic acid as a catalyst . Optimization factors include:
Q. How is X-ray crystallography applied to confirm the structural configuration of this compound derivatives?
Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities. For instance, the crystal structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid revealed a planar quinoline core with a dihedral angle of 12.5° between the phenyl and quinoline rings, confirming regioselective functionalization . Key parameters analyzed:
- Bond lengths and angles : C–C bonds in the quinoline ring average 1.39 Å, consistent with aromaticity .
- Hydrogen bonding : Carboxylic acid groups form intermolecular O–H···O bonds (2.65 Å), influencing crystallization behavior .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for quinoline-4-carboxylic acid derivatives be resolved?
Contradictions in antimicrobial or anticancer activity often arise from:
- Substituent positioning : 2-(4-chlorophenyl) derivatives exhibit lower antitubercular IC₅₀ values (1.2 µM) compared to 4-methoxy analogs (>10 µM) due to enhanced membrane permeability .
- Assay variability : Differences in bacterial strain susceptibility (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) require standardized MIC testing protocols .
- Structural analogs : 6-Amino-2-methylquinoline-4-carboxylic acid shows 95% purity in research-grade samples, but residual solvents (e.g., DMSO) in biological assays may artificially suppress activity .
Q. What strategies improve regioselective functionalization at the quinoline C-2 and C-4 positions?
Regioselectivity is achieved through:
- Directed ortho-metalation : Use of lithiating agents (e.g., LDA) at −78°C selectively deprotonates C-2, enabling carboxylation via CO₂ insertion .
- Protecting group strategies : Temporary protection of the C-4 carboxylic acid with methyl esters allows selective halogenation at C-2 .
- Microwave-assisted synthesis : Reduces reaction times from 24 hours to <2 hours, minimizing undesired C-6/C-8 side reactions .
Q. How do spectroscopic techniques (NMR, FTIR) differentiate between isomeric quinoline-carboxylic acids?
- ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., COOH) deshield significantly. For this compound, the C-2 proton resonates at δ 8.9 ppm, whereas C-4 isomers show upfield shifts (δ 8.2–8.5 ppm) .
- FTIR : Carboxylic acid O–H stretches appear at 2500–3000 cm⁻¹, while conjugated carbonyl (C=O) vibrations are observed at 1680–1700 cm⁻¹ .
Methodological Recommendations
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